

Application Notes and Protocols for Bioluminescence Imaging of Candida Infection in Mice

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Introduction

Candida albicans is a major fungal pathogen in humans, capable of causing both mucosal and life-threatening systemic infections, particularly in immunocompromised individuals.[1][2]

Traditional methods for studying the pathogenesis of *C. albicans* and evaluating the efficacy of antifungal therapies in animal models rely on determining the fungal burden in tissues by counting colony-forming units (CFU). This approach is terminal, labor-intensive, and provides only a snapshot in time, requiring large numbers of animals to generate statistically significant data.[3][4]

Bioluminescence imaging (BLI) offers a powerful, non-invasive alternative for the real-time, longitudinal monitoring of fungal infections in living animals.[4][5] By using genetically engineered *C. albicans* strains that express a luciferase enzyme, the spatial and temporal progression of an infection can be visualized and quantified.[6][7] This technology significantly reduces the number of animals required for studies and allows for a more dynamic understanding of host-pathogen interactions and the effects of therapeutic interventions.[7][8] These application notes provide detailed protocols for establishing various murine models of *C. albicans* infection and their subsequent analysis using BLI.

Principle of Bioluminescence Imaging in Fungal Infections

Bioluminescence imaging is based on the detection of light produced by a luciferase-catalyzed reaction.[5] In the context of fungal infection models, a *Candida* strain is engineered to stably express a luciferase gene. When the corresponding substrate is administered to the infected animal, the luciferase enzyme catalyzes its oxidation, resulting in the emission of photons.[5] This light can then be captured and quantified by a sensitive charged-coupled device (CCD) camera. The intensity of the bioluminescent signal is directly proportional to the number of viable fungal cells, allowing for the quantification of fungal burden.[3]

Several luciferase reporter systems have been adapted for use in *C. albicans*, each with its own advantages and disadvantages. The choice of luciferase can impact the sensitivity of detection in different types of infections.[1][9]

Data Presentation: Quantitative Summary

Table 1: Comparison of Luciferase Reporters for *C. albicans* Imaging

Luciferase Reporter	Substrate	Emission Peak	Advantages	Disadvantages	Primary Applications
Firefly Luciferase (Fluc)	D-Luciferin	~560 nm	Good photon emission in the yellow-green spectrum.[9] Codon-optimized versions show good correlation with CFU in systemic infections.[3]	Requires ATP, so only reflects metabolically active cells. [9] Light can be absorbed by tissues.[5]	Systemic infections.[3] [7]
Gaussia Luciferase (Gluc)	Coelenterazine	~480 nm	ATP-independent reaction.[9] Can be secreted or cell-wall anchored for easy substrate access.[6]	Blue light emission is strongly absorbed by hemoglobin, limiting deep tissue imaging.[5] Coelenterazine can produce background luminescence.[1]	Superficial and mucosal infections (oropharyngeal, vaginal, subcutaneous).[6][10][11]
Red-Shifted Firefly Luciferase (Mut2)	D-Luciferin	600-700 nm	Red-shifted light has better tissue penetration, increasing sensitivity for	Requires ATP.[9]	Systemic and deep-seated infections.[1] [9]

deep-seated
infections.[1]
[9] Improved
thermostabilit
y.[1]

Table 2: Correlation Between Bioluminescence and Fungal Burden (CFU)

Infection Model	Luciferase Used	Correlation (BLI vs. CFU)	Key Findings	Reference
Systemic Candidiasis	Codon-optimized Firefly Luciferase	High correlation (Spearman correlation 0.91-0.92, $P < 0.0001$)	BLI accurately quantifies renal fungal burden in vivo.	[3]
Systemic Candidiasis	Red-Shifted Firefly Luciferase (Mut2)	Fungal loads could be correlated to the intensity of emitted light.	Increased sensitivity compared to unmodified firefly luciferase.	[1][9]
Oropharyngeal Candidiasis	Gaussia Luciferase (gLUC59)	BLI was found to be more reliable than CFU counts in detecting early infection.	BLI is a valid method to monitor and quantify oropharyngeal candidiasis.	[12]
Vaginal Candidiasis	Firefly Luciferase	Fungal loads determined by plating vaginal lavages showed a similar pattern to the bioluminescent signals.	BLI can detect fungal infections for over 30 days.	[7]

Experimental Protocols

Protocol 1: Preparation of Bioluminescent *Candida albicans*

This protocol describes the general steps for creating a bioluminescent *C. albicans* strain. The specific plasmid and transformation method may vary. A common approach is to use a plasmid that integrates into the *C. albicans* genome for stable expression of the luciferase gene under the control of a strong constitutive promoter like ACT1 or TEF1.[\[3\]](#)[\[6\]](#)

- **Plasmid Construction:** A plasmid is constructed containing the luciferase gene (e.g., codon-optimized firefly luciferase or Gaussia luciferase) fused to a selectable marker.[\[6\]](#)
- **Transformation:** The plasmid is linearized and transformed into the desired *C. albicans* strain using standard protocols, such as the lithium acetate method.
- **Selection and Verification:** Transformants are selected on appropriate media. Successful integration and expression of the luciferase gene are confirmed by PCR and an in vitro luciferase assay.
- **Culture Preparation for Infection:**
 - Streak the engineered *C. albicans* strain onto a YPD agar plate and incubate overnight at 37°C.[\[11\]](#)
 - Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.
 - Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS.
 - Determine the cell concentration using a hemocytometer and adjust to the desired concentration for infection.[\[13\]](#)

Protocol 2: Mouse Model of Oropharyngeal Candidiasis (OPC)

This model is used to study mucosal infections of the oral cavity.[\[10\]](#)[\[14\]](#)

- Immunosuppression: To establish a persistent infection, mice (e.g., BALB/c) are typically immunosuppressed. Administer cortisone acetate (225 mg/kg) subcutaneously on days -1, 1, and 3 relative to infection.[\[10\]](#)[\[14\]](#)
- Infection:
 - Anesthetize the mice (e.g., with isoflurane).
 - Inoculate the mice by placing a cotton swab saturated with the *C. albicans* suspension (e.g., 1×10^6 cells/ml) sublingually for 75 minutes.[\[10\]](#)[\[14\]](#)
- Bioluminescence Imaging:
 - At desired time points post-infection, anesthetize the mice.
 - Administer the luciferase substrate. For Gaussia luciferase, apply 10 μ l of coelenterazine (0.5 mg/ml) sublingually.[\[14\]](#)
 - Immediately acquire images using an in vivo imaging system (e.g., IVIS).[\[14\]](#)
 - Quantify the photon flux from a defined region of interest (ROI) over the oral cavity using the accompanying software.[\[14\]](#)

Protocol 3: Mouse Model of Systemic Candidiasis

This model mimics disseminated infections, with the kidneys being the primary target organs.[\[3\]](#)
[\[15\]](#)

- Infection:
 - Warm the mice to dilate the lateral tail vein.
 - Inject 100 μ l of the *C. albicans* suspension (e.g., 2.5×10^5 cells/ml) into the lateral tail vein. This results in an inoculum of approximately 2.5×10^4 cfu/g body weight.[\[3\]](#)
- Bioluminescence Imaging:
 - At desired time points, anesthetize the mice.

- For firefly luciferase, administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
- Wait 10-15 minutes for substrate distribution.
- Acquire dorsal and ventral images.
- Quantify the bioluminescent signal from ROIs placed over the kidneys.[3]
- Ex Vivo Imaging:
 - To confirm the location of the infection, euthanize the mice immediately after the final in vivo scan.
 - Excise the kidneys and other organs of interest and arrange them in a petri dish.
 - Acquire a final bioluminescent image of the excised organs.[3][10]

Protocol 4: Mouse Model of Vaginal Candidiasis

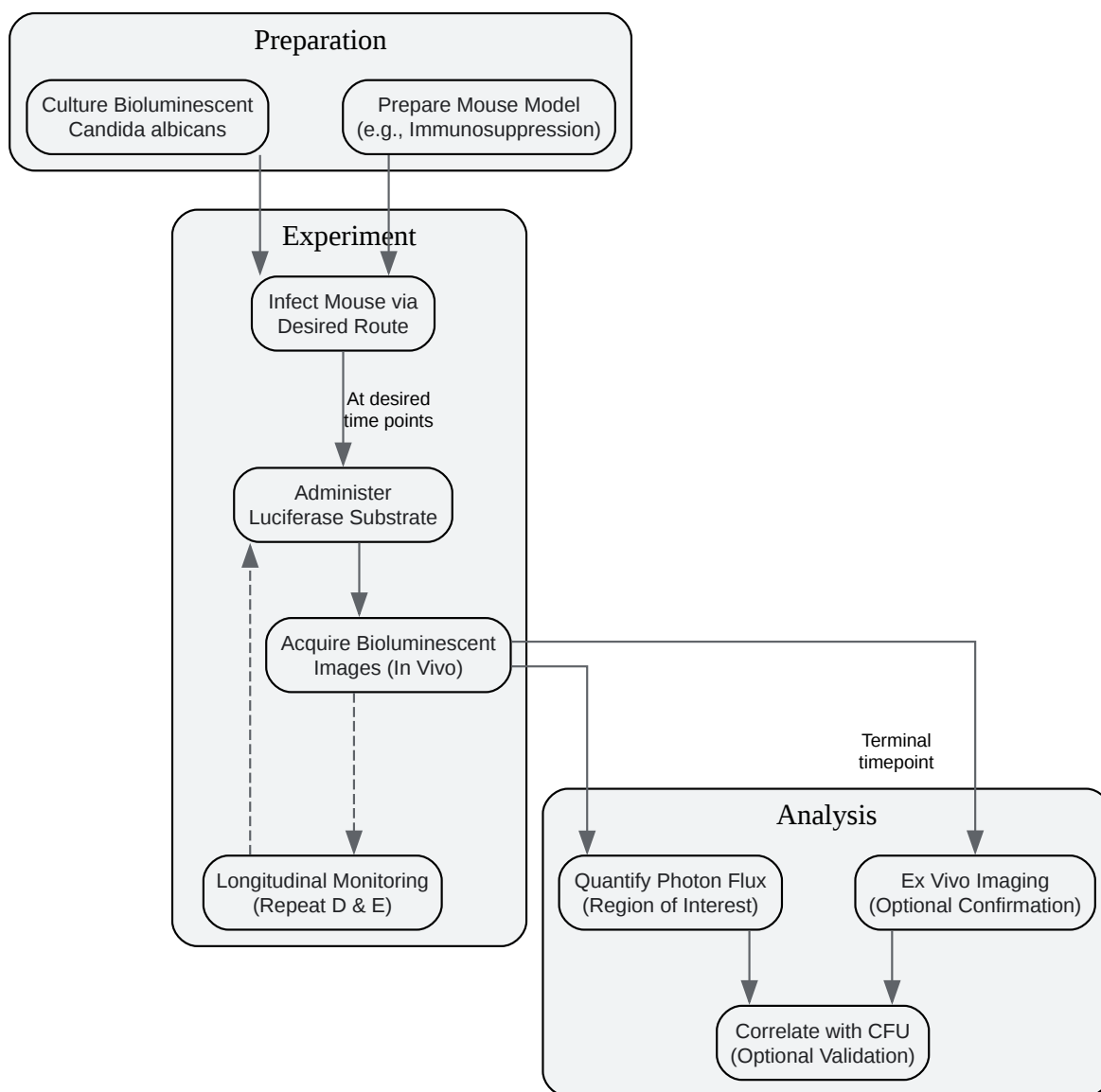
This model requires the induction of a pseudo-estrus state to allow for sustained infection.[7][16]

- Hormone Treatment:
 - Administer estradiol valerate (0.1-0.5 mg) subcutaneously 3-6 days prior to infection to induce a state of pseudoestrus.[16] Repeat weekly.[16]
- Infection:
 - Gently inoculate 20 µl of the *C. albicans* suspension (e.g., 2×10^7 cells) into the vaginal lumen using a micropipettor.[16][17]
- Bioluminescence Imaging:
 - Anesthetize the mice.
 - For Gaussia luciferase, administer 10 µl of coelenterazine (0.5 mg/ml) intravaginally.[17]
For firefly luciferase, lavage the vagina with a solution containing luciferin.[6]

- Acquire images and quantify the signal from an ROI over the vaginal area.[17]

Visualizations: Workflows and Pathways

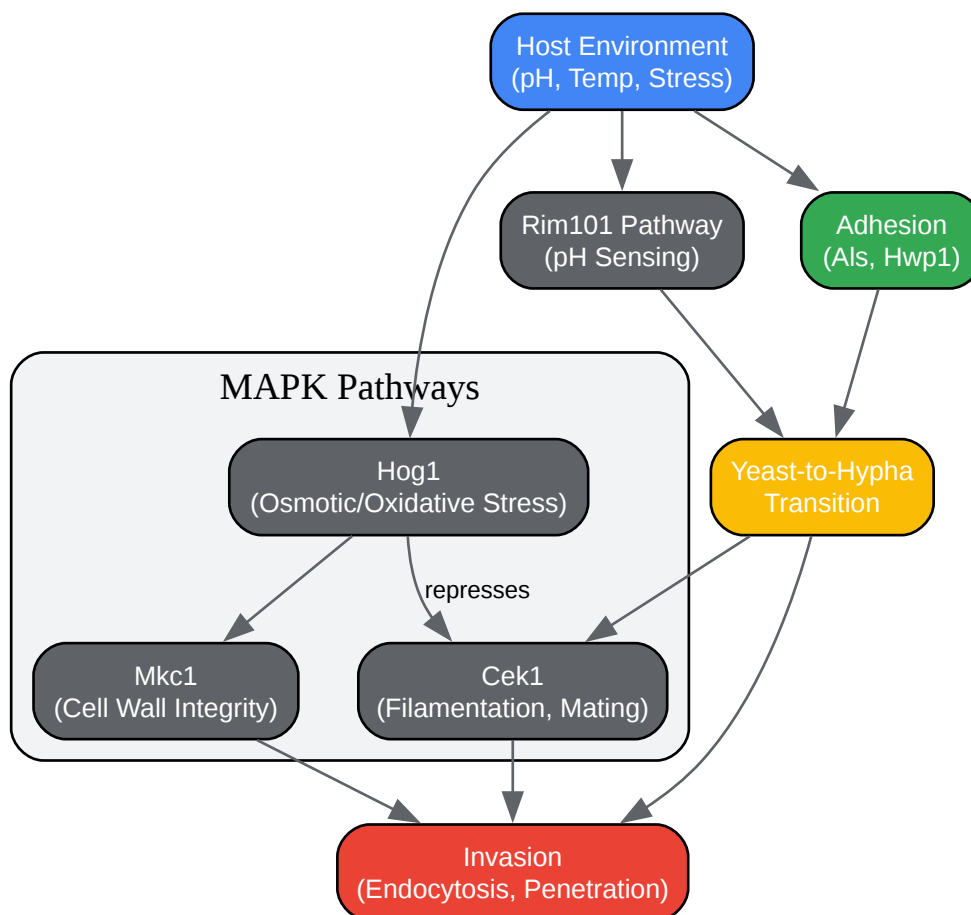
Experimental Workflow



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Caption: General workflow for bioluminescence imaging of *Candida* infection.

Candida albicans Pathogenesis Signaling



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Caption: Key signaling pathways in *C. albicans* pathogenesis.

Conclusion

Bioluminescence imaging is a robust and sensitive method for studying *C. albicans* infections in mice.[18] It provides a non-invasive means to longitudinally monitor disease progression and the efficacy of antifungal agents, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.[19] The protocols and data presented here offer a comprehensive guide for researchers to establish and utilize BLI in their studies of *Candida* pathogenesis and drug development. The choice of infection model and luciferase reporter should be tailored to the specific research question to achieve optimal results.[1][5]

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